molecular formula C23H24N2O3S B301064 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Número de catálogo B301064
Peso molecular: 408.5 g/mol
Clave InChI: IECHIKMUNXGIAR-NXZXOXKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as ABT-263, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. ABT-263 has been the subject of extensive research due to its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to the hydrophobic groove of Bcl-2 family proteins, preventing them from inhibiting apoptosis. This leads to the activation of the apoptotic pathway and ultimately results in cancer cell death. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a high affinity for Bcl-2, Bcl-xL, and Bcl-w, but has little to no effect on other Bcl-2 family proteins, such as Mcl-1.
Biochemical and Physiological Effects:
5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been shown to cause thrombocytopenia, or low platelet counts, which can lead to bleeding. This side effect has limited the use of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in clinical trials, and efforts are underway to develop safer Bcl-2 inhibitors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a potent inhibitor of Bcl-2 family proteins and has been widely used in preclinical studies to investigate the role of these proteins in cancer development and progression. However, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Direcciones Futuras

For research include the development of combination therapies that target multiple pathways involved in cancer development and progression. In addition, efforts are underway to identify biomarkers that can predict response to Bcl-2 inhibitors, which could help to personalize cancer treatment and improve patient outcomes.

Métodos De Síntesis

The synthesis of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves several steps, including the condensation of 4-ethoxyaniline with thiosemicarbazide to form 2-(4-ethoxyphenyl)imino-3-thiazolidinone, which is then reacted with 4-(allyloxy)benzaldehyde to form the final product. The synthesis of 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been optimized to improve yield and purity, making it a viable option for large-scale production.

Aplicaciones Científicas De Investigación

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. Bcl-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one binds to Bcl-2 family proteins, inhibiting their anti-apoptotic function and promoting cancer cell death. 5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Propiedades

Nombre del producto

5-[4-(Allyloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Fórmula molecular

C23H24N2O3S

Peso molecular

408.5 g/mol

Nombre IUPAC

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N2O3S/c1-4-15-28-20-11-7-17(8-12-20)16-21-22(26)25(5-2)23(29-21)24-18-9-13-19(14-10-18)27-6-3/h4,7-14,16H,1,5-6,15H2,2-3H3/b21-16-,24-23?

Clave InChI

IECHIKMUNXGIAR-NXZXOXKRSA-N

SMILES isomérico

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)OCC

SMILES canónico

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)OCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.